3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
The compound has been utilized in various chemical reactions and synthesis processes. For instance, Kinoshita et al. (1989) explored the ring cleavage reactions of similar dione derivatives, leading to the production of various reaction products such as pyrimidines and acetoacetamides, indicating potential applications in synthetic chemistry (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). Similarly, Simo et al. (1995) reported the synthesis of new purinediones, which are structurally related to the compound , suggesting its relevance in the development of new chemical entities (Simo, Rybár, & Alföldi, 1995).
Crystal Structure Analysis
The study of the crystal structures of similar compounds has been a significant area of research. For example, Portilla et al. (2005) investigated hydrogen-bonded chains in isostructural compounds, revealing insights into the molecular interactions and crystal packing of such compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005). This type of research is crucial for understanding the physical and chemical properties of these compounds.
Opto-Electronic Applications
Kolanjinathan et al. (2020) focused on the dielectric, fluorescence, and photoconductivity studies of a compound structurally related to the one . Their findings highlight the potential use of such compounds in electronic filters, frequency doubling circuits, and opto-electronic applications (Kolanjinathan, Senthilkannan, Sankar, Periyathambi, Iyanar, Gunasekaran, Baskaran, Meena, & Vimalan, 2020).
Medicinal Chemistry
In the realm of medicinal chemistry, various derivatives of pyrimidine-diones, including structures similar to the compound , have been synthesized and evaluated for their biological activities. For instance, Rauf et al. (2010) synthesized derivatives with urease inhibition activity, indicating the potential medicinal applications of such compounds (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-6-4-9-19(10-15)28-12-16(2)13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-7-5-8-18(25)11-17/h4-11,16H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVBKKILMGECGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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